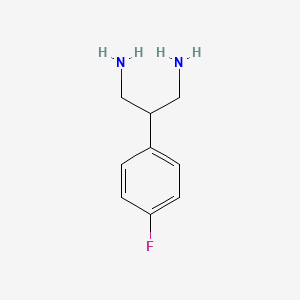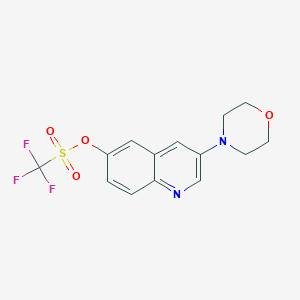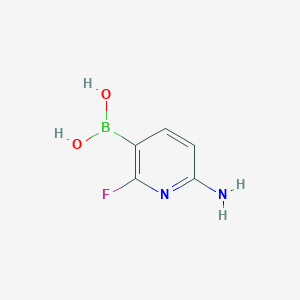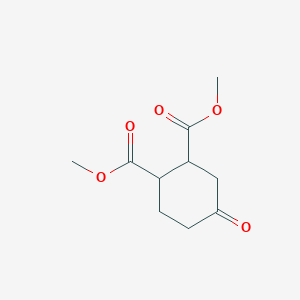![molecular formula C8H13BN2O2 B12274645 Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- CAS No. 1286784-21-1](/img/structure/B12274645.png)
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is part of a broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester or boronic anhydride.
Reduction: Reduction reactions can transform the boronic acid into a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronate esters or anhydrides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in molecular recognition and enzyme inhibition. The compound can bind to active site serines in enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a pyridine ring.
Methylboronic acid: Contains a methyl group instead of the pyridine ring.
Benzylboronic acid: Features a benzyl group in place of the pyridine ring.
Uniqueness
Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]- is unique due to its specific structure, which combines the properties of boronic acids with the functional versatility of a pyridine ring. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to simpler boronic acids .
Propiedades
Número CAS |
1286784-21-1 |
|---|---|
Fórmula molecular |
C8H13BN2O2 |
Peso molecular |
180.01 g/mol |
Nombre IUPAC |
[5-(propan-2-ylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-6(2)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3 |
Clave InChI |
NZDFNHBQGQIPOE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)NC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12274567.png)




![4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B12274606.png)
![6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline](/img/structure/B12274607.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B12274609.png)

![5-Bromo-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12274624.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274663.png)
